

Application Note: Quantification of BMS-986458 in Human Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	BMS-814580	
Cat. No.:	B606255	Get Quote

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BMS-986458, a B-cell lymphoma 6 (BCL6) ligand-directed degrader, in human plasma. As specific analytical protocols for BMS-986458 are not publicly available due to its early-stage clinical development, this document provides a representative method based on established techniques for similar molecules, such as proteolysis-targeting chimeras (PROTACs). The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed to offer the high sensitivity and selectivity required for pharmacokinetic studies in a research setting.

Introduction

BMS-986458 is an orally bioavailable, first-in-class small molecule that selectively targets the BCL6 protein for degradation.[1][2][3] BCL6 is a transcriptional repressor that is a key driver in several types of B-cell malignancies, including non-Hodgkin's lymphoma.[4][5][6][7] BMS-986458 functions as a ligand-directed degrader, forming a ternary complex between BCL6 and the E3 ubiquitin ligase cereblon (CRBN).[1][2][3][8] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[1][2] This targeted degradation of BCL6 leads to the inhibition of tumor cell growth.[2][9]

Accurate quantification of BMS-986458 in biological matrices is crucial for its clinical development, enabling the characterization of its pharmacokinetic profile, assessment of drug



exposure-response relationships, and ensuring patient safety. LC-MS/MS is the preferred method for such bioanalytical applications due to its high sensitivity, selectivity, and wide dynamic range.[10][11][12]

Experimental Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions and equipment.

Sample Preparation

A protein precipitation method is recommended for the extraction of BMS-986458 from human plasma due to its simplicity and efficiency.

- Reagents:
 - Human plasma (K2-EDTA)
 - BMS-986458 reference standard
 - Internal standard (IS) a structurally similar compound or a stable isotope-labeled version of BMS-986458
 - Acetonitrile (ACN), HPLC grade
 - Methanol (MeOH), HPLC grade
 - Formic acid (FA), LC-MS grade
- Procedure:
 - Thaw plasma samples at room temperature.
 - To a 1.5 mL microcentrifuge tube, add 100 μL of plasma sample.
 - Add 10 μL of the internal standard working solution.
 - Add 400 μL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.



- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- \circ Reconstitute the dried extract in 100 μ L of the mobile phase starting condition (e.g., 80% Mobile Phase A: 20% Mobile Phase B).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Liquid Chromatography:
 - System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Gradient: A linear gradient from 20% to 95% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration step.
 - Injection Volume: 5 μL.
 - Column Temperature: 40°C.
- Mass Spectrometry:
 - System: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.



- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.
- MRM Transitions: Specific precursor-to-product ion transitions for BMS-986458 and the internal standard would need to be determined by direct infusion of the compounds.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for a PROTAC molecule like BMS-986458. These values are representative and may vary depending on the specific molecule and analytical platform.

Parameter	Representative Value
Linearity Range	0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Correlation Coefficient (r²)	> 0.99
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Intra-day Accuracy (%Bias)	± 15%
Inter-day Accuracy (%Bias)	± 15%
Matrix Effect	85 - 115%
Recovery	> 80%

Visualizations Experimental Workflow



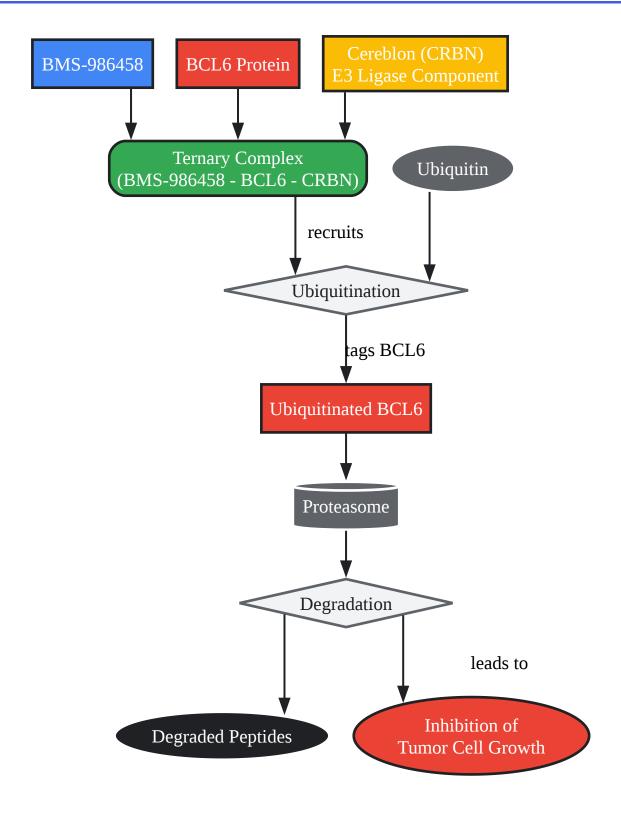


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Caption: Experimental workflow for the quantification of BMS-986458 in plasma.

BCL6 Degradation Signaling Pathway





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Caption: Mechanism of BMS-986458-induced BCL6 degradation.

Conclusion



The described LC-MS/MS method provides a framework for the sensitive and selective quantification of the BCL6 degrader BMS-986458 in human plasma. While the specific parameters would need to be optimized for the actual compound, the general approach of protein precipitation followed by reversed-phase chromatography and tandem mass spectrometry is well-suited for the bioanalysis of PROTAC molecules. This application note serves as a valuable resource for researchers and scientists involved in the development of targeted protein degraders.

Disclaimer: As BMS-986458 is an investigational drug, the information provided in this application note, including the experimental protocol and quantitative data, is intended to be a representative example based on the analysis of similar molecules. This protocol has not been validated for the specific analysis of BMS-986458 and should be adapted and validated by the end-user.

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